molecular formula C13H10ClN3 B189857 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 196959-57-6

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B189857
CAS No.: 196959-57-6
M. Wt: 243.69 g/mol
InChI Key: LTHBDSUCOZRAMU-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The structure of this compound consists of a chloro-substituted phenyl ring fused to an imidazo[1,2-a]pyridine core, making it a valuable scaffold in pharmaceutical research .

Preparation Methods

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is often carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of solid support catalysts such as Al2O3 or TiCl4 to facilitate the reaction . Industrial production methods may employ similar synthetic routes but on a larger scale, often optimizing reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its chloro-substituted phenyl ring, which imparts distinct chemical and biological properties. Similar compounds in the imidazo[1,2-a]pyridine family include:

Biological Activity

6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10ClN3\text{C}_{13}\text{H}_{10}\text{ClN}_3

This structure features a chlorine atom at the 6-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring system, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclin-dependent Kinases (CDKs) : The compound has been identified as a potential inhibitor of CDKs, which play a vital role in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.
  • Benzodiazepine Receptors : Studies indicate that derivatives of imidazo[1,2-a]pyridine can act as selective ligands for peripheral benzodiazepine receptors (PBR), suggesting potential applications in neurosteroid synthesis modulation .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits antiviral properties against human immunodeficiency virus (HIV). In vitro evaluations showed moderate efficacy against both HIV-1 and HIV-2 strains with effective concentration (EC50) values ranging from 47.72 to 82.02 μg/mL. Molecular docking studies suggest that the compound interacts with HIV reverse transcriptase, indicating its potential as a lead compound for antiviral drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro tests revealed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Table 1: Biological Activity Summary of this compound

Activity Type Target Effect EC50/MIC Values
AntiviralHIV-1Moderate inhibitionEC50: 82.02 μg/mL
AntiviralHIV-2Moderate inhibitionEC50: 47.72 μg/mL
AntibacterialStaphylococcus aureusStrong inhibitionMIC: 0.0039 mg/mL
AntibacterialEscherichia coliStrong inhibitionMIC: 0.025 mg/mL

Synthesis and Structural Modifications

The synthesis of this compound involves several steps starting from commercially available precursors. The initial reaction typically includes the condensation of 5-chloropyridin-2-amine with phenacyl bromide under solvent-free conditions, followed by nitrosation and reduction processes to yield the target amine derivative .

Structural Insights

Research into structure–activity relationships (SAR) has identified that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For instance, substitution patterns on the phenyl ring and variations in halogen presence significantly influence binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHBDSUCOZRAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445446
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196959-57-6
Record name 6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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